REACTION_CXSMILES
|
OO.C1(O)C=CC=CC=1.O.CC(C1C=CC=CC=1)=C.[C:20]([Cl:29])([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)([CH3:22])[CH3:21]>CC(C1C=CC=CC=1)=C>[C:20]([Cl:29])([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)([CH3:22])[CH3:21] |f:3.4|
|
Name
|
|
Quantity
|
854.8 g
|
Type
|
solvent
|
Smiles
|
CC(=C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
36.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
197.3 g
|
Type
|
solvent
|
Smiles
|
CC(=C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
175 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
t-cumyl chloride
|
Quantity
|
25.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
36.8 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
α-methylstyrene cumyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=C)C1=CC=CC=C1.C(C)(C)(C1=CC=CC=C1)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
charged to a 1000 ml reservoir
|
Type
|
ADDITION
|
Details
|
was charged to a 250 ml reservoir
|
Type
|
CUSTOM
|
Details
|
was adjusted to 27° C.
|
Type
|
WAIT
|
Details
|
to rise to 35° C.±1° C. during this period
|
Type
|
CUSTOM
|
Details
|
was controlled at 35° C. throughout the remainder of the run
|
Type
|
CUSTOM
|
Details
|
by circulating 30° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C1=CC=CC=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |